molecular formula C10H10F2O3 B6286595 2,6-Difluoro-3-isopropoxybenzoic acid CAS No. 2643368-40-3

2,6-Difluoro-3-isopropoxybenzoic acid

Cat. No.: B6286595
CAS No.: 2643368-40-3
M. Wt: 216.18 g/mol
InChI Key: GQBAIBKUEDCJNR-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into the benzoic acid structure can dramatically alter the molecule's physicochemical properties. nih.gov These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified acidity and lipophilicity. nih.gov

2,6-Difluoro-3-isopropoxybenzoic acid is a prime example of this class of molecules. The presence of two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring provides a significant steric and electronic influence on the adjacent carboxylic acid group. This substitution pattern is known to enhance the metabolic stability of molecules by making them more resistant to oxidative degradation. The isopropoxy group at the 3-position further modulates the electronic nature and steric profile of the ring, offering a handle for further chemical modification and influencing how the molecule interacts with its environment.

The table below outlines key information for this compound and some of its related fluorinated benzoic acid derivatives, highlighting their shared structural motifs and variations.

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound2643368-40-3 chemicalbook.comC10H10F2O3Two fluorine atoms ortho to the carboxylic acid, one isopropoxy group meta.
2,6-Difluorobenzoic acid385-00-2 nih.govC7H4F2O2 nih.govTwo fluorine atoms ortho to the carboxylic acid. nih.gov
2,6-Difluoro-3-methoxybenzoic acidNot AvailableC8H6F2O3 sigmaaldrich.comTwo fluorine atoms ortho to the carboxylic acid, one methoxy (B1213986) group meta. sigmaaldrich.com
4-Chloro-2,6-difluorobenzoic acid196194-58-8C7H3ClF2O2Two fluorine atoms ortho to the carboxylic acid, one chlorine atom para.

Significance as a Privileged Scaffold in Organic Synthesis

In the realm of medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. These scaffolds serve as a versatile starting point for the development of new therapeutic agents. While this compound itself may not be the final active molecule, its structural components, particularly the 2,6-difluorinated benzene ring, are found in numerous biologically active compounds.

The 2,6-difluorobenzamide (B103285) motif, a direct derivative of 2,6-difluorobenzoic acid, has been identified as a crucial component in the allosteric inhibition of the FtsZ protein, a key target for the development of new antibacterial agents. nih.gov This suggests that the 2,6-difluoro substitution pattern is a valuable feature for designing molecules with specific biological activities.

Furthermore, the availability of derivatives such as 2,6-Difluoro-3-isopropoxyphenylboronic acid indicates that this compound is likely utilized as a key building block in cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the construction of more complex molecules by forming new carbon-carbon bonds, a common strategy in the creation of libraries of compounds for drug screening.

Overview of Current and Emerging Research Trajectories

The current and future research involving this compound is largely driven by its potential applications in the synthesis of novel compounds with desired biological activities. Its presence in the catalogs of numerous chemical suppliers points to its use in both academic and industrial research and development.

One of the primary trajectories for this compound is its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals. nih.gov The fluorinated benzoic acid core is a common feature in herbicides and insecticides, where the fluorine atoms contribute to the molecule's efficacy and stability. nih.gov In medicinal chemistry, related fluorinated benzoic acids have been used in the preparation of inhibitors for enzymes such as Bruton's tyrosine kinase, which is involved in various cancers and autoimmune diseases. chemdad.com

Emerging research is likely to focus on leveraging the unique combination of the difluoro and isopropoxy substituents to fine-tune the properties of new drug candidates. The isopropoxy group, in particular, offers a site for further chemical elaboration, allowing for the creation of a diverse range of analogs for structure-activity relationship studies. As the demand for new and effective therapeutic and agrochemical agents continues to grow, the role of versatile building blocks like this compound in the innovation pipeline is expected to expand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBAIBKUEDCJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Strategies for 2,6 Difluoro 3 Isopropoxybenzoic Acid

Classical Synthetic Routes

Traditional methods for the synthesis of substituted benzoic acids often rely on robust and well-established chemical transformations. These routes, while effective, may sometimes involve harsh reaction conditions and multiple steps.

Halogen-Metal Exchange and Carboxylation Protocols

A prominent strategy for the introduction of a carboxylic acid group onto an aromatic ring is through a halogen-metal exchange reaction followed by carboxylation. wikipedia.orgtcnj.eduias.ac.in This method typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form an aryllithium intermediate. tcnj.edu This intermediate is a potent nucleophile and readily reacts with an electrophile, in this case, carbon dioxide (CO2), to yield the corresponding carboxylate, which upon acidic workup, gives the desired benzoic acid. google.com

For the synthesis of 2,6-Difluoro-3-isopropoxybenzoic acid, a plausible precursor would be 1-bromo-2,6-difluoro-3-isopropoxybenzene. The reaction would proceed as outlined below:

Reaction Scheme:

Halogen-Metal Exchange: 1-bromo-2,6-difluoro-3-isopropoxybenzene is treated with an organolithium reagent (e.g., n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (typically -78 °C) to generate the corresponding aryllithium species.

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The aryllithium attacks the carbon atom of CO2.

Acidification: The resulting lithium carboxylate is hydrolyzed with an aqueous acid (e.g., HCl) to produce this compound.

The efficiency of the halogen-metal exchange is influenced by the stability of the organolithium intermediate, with exchange rates generally following the trend I > Br > Cl. wikipedia.org The presence of adjacent fluorine atoms can influence the acidity of the aromatic protons and the stability of the lithiated intermediate.

Table 1: Representative Conditions for Halogen-Metal Exchange and Carboxylation This table presents generalized conditions based on similar transformations, not specific experimental data for the target compound.

Parameter Condition Purpose
Starting Material Aryl Bromide Provides the aromatic scaffold for functionalization.
Reagent n-Butyllithium Effects the halogen-metal exchange to form the aryllithium.
Solvent Tetrahydrofuran (THF) Anhydrous aprotic solvent to stabilize the organometallic intermediate.
Temperature -78 °C Low temperature to prevent side reactions and decomposition of the intermediate.
Electrophile Carbon Dioxide (solid) Source of the carboxyl group.
Workup Aqueous Acid (e.g., HCl) Protonates the carboxylate to yield the final benzoic acid.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. minia.edu.egchemistry.coachdalalinstitute.comscribd.commasterorganicchemistry.com However, the direct carboxylation of an aromatic ring via Friedel-Crafts type reactions is generally not feasible due to the deactivation of the catalyst by the carboxylic acid product. Therefore, the carboxyl group is typically introduced in a masked form, such as a formyl group (via Vilsmeier-Haack reaction) or an acyl group (via Friedel-Crafts acylation), which is then oxidized to a carboxylic acid in a subsequent step.

For this compound, the directing effects of the substituents on the benzene (B151609) ring are crucial. The isopropoxy group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors, albeit deactivating. The combined effect of these substituents would direct an incoming electrophile. However, due to steric hindrance from the isopropoxy group and the two adjacent fluorine atoms, direct electrophilic substitution at the desired position (position 1) on a pre-existing 2,6-difluoro-3-isopropoxybenzene scaffold would be challenging.

A more plausible, albeit multi-step, approach would involve the synthesis of a substituted toluene (B28343) derivative that can be subsequently oxidized to the benzoic acid.

Hydrolysis-Based Syntheses from Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a reliable and widely used transformation in organic synthesis. This method offers a robust pathway to benzoic acids from the corresponding benzonitriles. The hydrolysis can be carried out under acidic or basic conditions.

A potential synthetic route to this compound would start with the corresponding benzonitrile, 2,6-difluoro-3-isopropoxybenzonitrile. This precursor could be synthesized from a suitable starting material, for example, via nucleophilic aromatic substitution on a more substituted benzene ring.

Once the nitrile is obtained, it can be hydrolyzed to the carboxylic acid. A patent for the hydrolysis of the related compound 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) describes using near-critical water without a catalyst, highlighting a potentially greener approach. nih.govgoogle.com Further hydrolysis of the amide would yield the carboxylic acid. More traditional methods involve heating the nitrile with a strong acid (e.g., H2SO4 or HCl) or a strong base (e.g., NaOH or KOH). chemicalbook.com

Reaction Scheme:

Hydrolysis: 2,6-difluoro-3-isopropoxybenzonitrile is refluxed with an aqueous solution of a strong acid or base.

Workup: If basic hydrolysis is used, the resulting carboxylate salt is acidified to precipitate the carboxylic acid. If acidic hydrolysis is performed, the product can often be isolated by cooling the reaction mixture.

Table 2: Comparison of Hydrolysis Conditions for Nitriles This table presents generalized conditions and outcomes based on known nitrile hydrolysis reactions.

Condition Reagents Temperature Pros Cons
Acidic H2SO4 / H2O High Direct formation of the carboxylic acid. Harsh conditions, potential for side reactions.
Basic NaOH / H2O High Generally high yields. Requires a separate acidification step.
Near-Critical Water H2O 200-350 °C Catalyst-free, environmentally benign. Requires high pressure and temperature equipment.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing, guided by the principles of green chemistry.

Catalytic Methods for Benzoic Acid Formation

Modern synthetic chemistry is increasingly focused on the use of catalytic methods to improve efficiency and reduce waste. For the synthesis of benzoic acids, catalytic oxidation of toluene derivatives is a common industrial process. While specific catalytic methods for this compound are not widely reported, general methodologies for the catalytic oxidation of substituted toluenes to benzoic acids are well-established. These often involve transition metal catalysts and an oxidant, such as oxygen or hydrogen peroxide. wipo.int

A continuous synthesis method for substituted benzoic acids has been described, which involves the continuous oxidation of a suitable organic precursor with oxygen in the presence of a catalyst. wipo.int This approach offers advantages in terms of safety and oxygen utilization.

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.brbrazilianjournals.com.brwjpmr.com These principles are highly relevant to the synthesis of complex molecules like this compound.

Key green chemistry considerations for the synthesis of fluorinated benzoic acids include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, the use of water as a solvent in reactions is highly desirable.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

An example of a green chemistry approach to benzoic acid synthesis involves the oxidation of aldehydes using hydrogen peroxide in water, catalyzed by diphenyl diselenide. chemicalbook.com Such methodologies, if applicable to the corresponding aldehyde of the target molecule, would represent a significant improvement in sustainability over classical methods.

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in addressing safety concerns and improving reaction efficiency. While specific literature on the flow synthesis of this exact molecule is limited, the principles can be extrapolated from related processes, such as the synthesis of 1,2,3-triazoles and other heterocyclic compounds under continuous flow conditions. nih.gov

A potential flow process for the synthesis of this compound could involve the following key steps:

Continuous Nitration/Halogenation: The initial steps of introducing functional groups to the benzene ring can be performed in a flow reactor, allowing for precise control of reaction temperature and time, which is crucial for managing the exothermic nature of these reactions and improving regioselectivity.

In-line Extraction and Purification: Flow systems can incorporate in-line liquid-liquid extraction to remove impurities and byproducts, streamlining the purification process and avoiding the need for traditional, time-consuming workups.

Heterogeneous Catalysis: The use of packed-bed reactors with heterogeneous catalysts, such as copper-on-charcoal, can facilitate reactions like reductions or cross-couplings, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling. nih.gov

The benefits of a continuous flow approach include enhanced safety by minimizing the volume of hazardous reagents at any given time, improved heat and mass transfer leading to higher yields and purity, and the potential for automation and process control, which are critical for consistent large-scale production.

Regioselective Functionalization Strategies

The precise placement of the isopropoxy and fluoro groups is paramount in the synthesis of this compound. This requires carefully designed regioselective functionalization strategies.

Once the 2,6-difluoro-3-hydroxybenzoic acid or its corresponding ester is obtained, the isopropoxy group can be introduced via a Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Table 1: Reaction Conditions for Isopropoxy Group Introduction

ParameterConditionRationale
Starting Material 2,6-Difluoro-3-hydroxybenzoic acid methyl esterThe ester form can protect the carboxylic acid functionality during the etherification.
Reagent 2-BromopropaneA common and effective source of the isopropyl group.
Base Potassium carbonate (K₂CO₃)A mild and effective base for deprotonating the phenolic hydroxyl group.
Solvent Acetone or Dimethylformamide (DMF)Polar aprotic solvents that facilitate the Sₙ2 reaction.
Temperature 50-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions.

The regioselectivity of this step is generally high due to the pre-existing functionalization pattern of the benzene ring. The hydroxyl group at the C3 position is the sole site for etherification.

An alternative approach involves the regioselective difunctionalization of 2,6-difluorophenols. nih.gov This method utilizes a Pummerer-based nih.govnih.gov sigmatropic dearomatization to generate a 2,4-cyclohexadienone (B14708032) intermediate, which can then undergo Michael addition with a nucleophile. While this specific methodology has been demonstrated with other nucleophiles, it highlights advanced strategies for controlling functionalization patterns on highly fluorinated phenols.

Achieving the specific 2,6-difluoro substitution pattern is a foundational aspect of the synthesis. This is typically established early in the synthetic sequence, often starting with a commercially available difluorinated precursor. The directing effects of the initial fluorine atoms and other substituents are then exploited to guide subsequent functionalization steps.

For instance, starting with 2,6-difluorobenzoic acid, nitration can be directed to the C3 position due to the ortho, para-directing nature of the fluorine atoms and the meta-directing effect of the carboxylic acid group. The reaction conditions, particularly the choice of nitrating agent and temperature, must be carefully controlled to achieve the desired regioselectivity and minimize the formation of other isomers.

Table 2: Key Strategies for Fluorination Pattern Control

StrategyDescriptionExample
Use of Difluorinated Starting Materials The synthesis often commences with a commercially available compound already possessing the 2,6-difluoro pattern, such as 2,6-difluorobenzoic acid or 2,6-difluorophenol.Synthesis starting from 2,6-difluorobenzoic acid ensures the correct fluorine substitution from the outset.
Directed Ortho-Metalation While less common for this specific substitution, directed ortho-metalation can be a powerful tool for regioselective functionalization of aromatic rings.The use of strong bases like n-butyllithium to deprotonate a position ortho to a directing group, followed by quenching with an electrophile.
Nucleophilic Aromatic Substitution (SₙAr) In some cases, a fluorine atom can be introduced via SₙAr on a suitably activated precursor, although this is less common for establishing the initial difluoro pattern.Reaction of a polychlorinated benzene derivative with a fluoride (B91410) source like potassium fluoride.

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key areas for process optimization include:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, such as 2,6-difluorobenzoic acid, are critical economic drivers.

Reagent and Solvent Selection: The choice of reagents and solvents should favor those that are less hazardous, readily available in bulk, and easily recyclable. For example, replacing hazardous solvents with greener alternatives is a key consideration.

Reaction Parameter Optimization: A thorough investigation of reaction parameters, including temperature, pressure, reaction time, and catalyst loading, is necessary to maximize yield and minimize byproduct formation. Design of Experiments (DoE) can be a valuable tool in this optimization process. researchgate.net

Work-up and Purification: The development of robust and scalable purification methods is crucial. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Thermal Safety: Exothermic reactions, such as nitration, must be carefully managed to prevent thermal runaways. Reaction calorimetry studies are essential to understand the thermal profile of the process and implement appropriate cooling and safety measures. rsc.org

Waste Management: The environmental impact of the process must be minimized by developing strategies for waste treatment and solvent recycling.

A multi-kilogram scale-up of a related fluorinated compound, a 4,4-difluoro-3,3-dimethylproline derivative, highlights the challenges and strategies involved, such as the need for a robust synthetic route that avoids hazardous reagents and the importance of detailed spectroscopic analysis to understand reaction mechanisms and control impurities. researchgate.net The development of a manufacturing process for other complex molecules like Belzutifan also underscores the importance of a concise and efficient synthetic route for successful scale-up. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2,6 Difluoro 3 Isopropoxybenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction/oxidation reactions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification can be achieved under various conditions, such as visible-light-promoted reactions with diazo compounds. sioc-journal.cn For instance, a general method for esterification involves reacting a carboxylic acid with an in situ generated diazo species, which proceeds via an O-H insertion mechanism under mild photochemical conditions. sioc-journal.cn This approach offers good functional group compatibility. sioc-journal.cn Amidation can be accomplished through standard coupling protocols, often involving activation of the carboxylic acid.

Interactive Table: Representative Esterification and Amidation Reactions

Transformation Reagents and Conditions Product
Esterification Isopropyl alcohol, acid catalyst, heat Isopropyl 2,6-difluoro-3-isopropoxybenzoate

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids typically requires harsh conditions unless specific activating groups are present. The presence of ortho-substituents can influence the ease of this reaction. For diaminobenzoic acids, decarboxylation leads to the formation of various amine products depending on the isomer. doubtnut.com While specific studies on the decarboxylation of 2,6-difluoro-3-isopropoxybenzoic acid are not prevalent, the general principle involves the removal of the -COOH group to yield 1,3-difluoro-2-isopropoxybenzene.

Reduction and Oxidation Reactions

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2,6-difluoro-3-(hydroxymethyl)benzoic acid. uni.lu This transformation is typically carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can be a valuable intermediate for further synthetic modifications. The aromatic ring itself is generally resistant to oxidation due to the deactivating effect of the fluorine atoms and the carboxylic acid group.

Aromatic Ring Functionalization

The electronic nature of the substituents on the benzene (B151609) ring dictates the regioselectivity and feasibility of aromatic functionalization reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Core

Electrophilic Aromatic Substitution (S_EAr): The benzene ring in this compound is considered electron-deficient due to the two strongly electron-withdrawing fluorine atoms and the meta-directing carboxylic acid group. wikipedia.org The isopropoxy group is an activating, ortho-, para-director. The combined effect of these substituents makes electrophilic aromatic substitution challenging. wikipedia.orgminia.edu.eg If a reaction were to occur, the incoming electrophile would likely be directed to the position ortho to the isopropoxy group (C4 or C6), however, these positions are already substituted with fluorine. The position para to the isopropoxy group (C5) would be the most likely site for substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglumenlearning.com

Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups, such as the fluorine atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution. vapourtec.comyoutube.comlibretexts.org In S_NAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org For S_NAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.orgnih.gov The fluorine atoms in this compound can act as leaving groups, particularly when attacked by strong nucleophiles. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. libretexts.org

Interactive Table: Predicted Regioselectivity of Aromatic Substitution

Reaction Type Directing Effect of Substituents Predicted Site of Substitution
Electrophilic Aromatic Substitution -F (ortho, para-directing, deactivating), -OCH(CH₃)₂ (ortho, para-directing, activating), -COOH (meta-directing, deactivating) C5

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles. organic-chemistry.org

The carboxylic acid group, after in situ deprotonation to the carboxylate, can act as a directing group in DoM reactions. organic-chemistry.org Similarly, the isopropoxy group can also direct metalation to an adjacent ortho position. In the case of this compound, the carboxylate would direct lithiation to the C2 or C6 positions, which are already occupied by fluorine atoms. The isopropoxy group would direct lithiation to the C2 or C4 positions. Given that the C2 position is already fluorinated, the most likely site for deprotonation via DoM would be the C4 position. The resulting organolithium species can then be trapped with an electrophile to introduce a new substituent at this position.

C-H Functionalization and Late-Stage Diversification

The strategic functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, enabling the direct conversion of these ubiquitous bonds into new functional groups. This approach is particularly valuable in the context of complex molecules, where it allows for "late-stage" diversification, modifying a core structure to generate a library of analogues without the need for de novo synthesis for each new compound. wikipedia.org This is highly relevant in fields such as drug discovery and materials science. wikipedia.org

For derivatives of benzoic acid, the carboxylate group can act as an effective directing group for ortho-C-H functionalization. Research has demonstrated the successful iridium-catalyzed ortho-amination of a broad range of benzoic acid derivatives. nih.gov This method exhibits high selectivity and functional group tolerance, making it suitable for the late-stage modification of complex drug-like molecules. nih.gov Notably, in cases with multiple potential C-H activation sites, the reaction can proceed with high regioselectivity. For instance, in a substrate with two available ortho positions, functionalization was observed to occur selectively near a fluorine substituent. nih.gov This suggests that for a molecule like this compound, any potential C-H functionalization at the aromatic ring would be highly influenced by the existing substitution pattern.

Late-stage fluorination is another critical area of research, given the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. mpg.dempg.de While direct C-H fluorination remains a challenge, various methods have been developed for the introduction of fluorine at late stages of a synthetic sequence, often involving the conversion of other functional groups like arylboronic acids or aryl stannanes. nih.gov

The table below summarizes representative late-stage functionalization strategies applicable to complex aromatic acids.

Functionalization Type Catalyst/Reagent Key Features Potential Application to Target Molecule
Ortho-AminationIridium CatalystHigh selectivity for carboxylate-directed C-H activation. nih.govFunctionalization of the C-H bond at the C4 or C5 position.
DeoxyfluorinationPhenoFluorConversion of phenols to aryl fluorides. nih.govNot directly applicable unless the isopropoxy group is first cleaved to a hydroxyl group.
Aryl Stannane FluorinationSilver CatalystHigh functional group tolerance. nih.govWould require prior conversion of the benzoic acid to an aryl stannane.

Isopropoxy Group Reactivity and Modification

The isopropoxy group in this compound is an ether linkage and, like most ethers, is relatively inert to many chemical reagents. libretexts.org However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.compressbooks.pub

In the case of the isopropoxy group, the carbon atom attached to the oxygen is a secondary carbon. Cleavage can therefore potentially proceed through either an SN1 or SN2 pathway. masterorganicchemistry.com

SN2 Mechanism: The reaction would be initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (isopropanol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion from the acid, would then attack the less sterically hindered carbon of the C-O bond. pressbooks.pub For an aryl alkyl ether, the nucleophile will attack the alkyl carbon, as the sp²-hybridized aromatic carbon is not susceptible to SN2 attack. masterorganicchemistry.com This would lead to the formation of 2,6-difluoro-3-hydroxybenzoic acid and 2-iodopropane (B156323) or 2-bromopropane (B125204).

SN1 Mechanism: If the reaction were to proceed via an SN1 mechanism, the protonated ether would first dissociate to form a secondary isopropyl carbocation and 2,6-difluoro-3-hydroxybenzoic acid. pressbooks.pub The carbocation would then be attacked by the halide nucleophile. While secondary carbocations are more stable than primary ones, this pathway is generally less favored than the SN2 pathway for secondary ethers unless the conditions strongly favor carbocation formation. libretexts.org

The general mechanism for the acid-catalyzed cleavage of ethers is outlined in the table below.

Step Description Mechanism
1Protonation of the ether oxygen by a strong acid.Acid-Base Reaction
2Nucleophilic attack by a halide ion on the alkyl carbon.SN2
Alternate Step 2Formation of a carbocation and an alcohol.SN1
Alternate Step 3Attack of the halide nucleophile on the carbocation.Nucleophilic Attack

Given that the isopropoxy group is a secondary ether, the SN2 pathway is the more probable mechanism for its cleavage under standard conditions with HI or HBr. pressbooks.pub

The isopropoxy group itself is achiral. However, its spatial orientation relative to the plane of the benzene ring can be influenced by the adjacent substituents, particularly the ortho-fluoro and ortho-carboxyl groups. This is due to a phenomenon known as the "ortho effect." wikipedia.org

The presence of bulky substituents in the ortho positions of a benzoic acid can cause the carboxyl group to twist out of the plane of the benzene ring due to steric hindrance. wikipedia.orgalmerja.comyoutube.com This twisting disrupts the resonance between the carboxyl group and the aromatic ring. wikipedia.orgyoutube.com In this compound, the two fluorine atoms at positions 2 and 6 exert a significant ortho effect, which is known to force the carboxyl group out of coplanarity with the benzene ring. researchgate.net

Elucidation of Reaction Mechanisms

For instance, in the study of cross-coupling reactions involving fluorobenzoates, density functional theory (DFT) calculations have been used to map out the reaction pathways, including the energies of intermediates and transition states. ruhr-uni-bochum.de Such studies can reveal, for example, the mechanism of oxidative addition of aryl halides to palladium catalysts, which is a key step in many cross-coupling reactions. ruhr-uni-bochum.de

The "ortho effect" is a key mechanistic consideration for this molecule. wikipedia.orgbyjus.com The increased acidity of ortho-substituted benzoic acids is attributed to the steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. almerja.comyoutube.comkhanacademy.org This effect is well-documented for various ortho-substituents and would be pronounced in this compound due to the two ortho-fluorine atoms. researchgate.net

The table below summarizes key mechanistic concepts relevant to the reactivity of this compound.

Concept Description Relevance to Target Molecule
Ortho Effect Steric hindrance from ortho-substituents forces the carboxyl group out of the plane of the benzene ring, increasing acidity. wikipedia.orgalmerja.comThe two ortho-fluorine atoms will cause significant twisting of the carboxyl group, impacting its reactivity and the conformation of the isopropoxy group.
SN1 vs. SN2 Pathways The mechanism of nucleophilic substitution can be either unimolecular (SN1) or bimolecular (SN2), depending on the substrate. masterorganicchemistry.compressbooks.pubDetermines the products and stereochemical outcome of reactions at the isopropoxy group, such as ether cleavage.
Computational Chemistry (DFT) Theoretical calculations used to model reaction pathways, intermediates, and transition states. ruhr-uni-bochum.deCan be used to predict reactivity and elucidate mechanisms for reactions involving the target molecule.

Applications of 2,6 Difluoro 3 Isopropoxybenzoic Acid As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The 2,6-difluorobenzoyl moiety is a cornerstone in the construction of elaborate molecular architectures due to its predictable reactivity and the desirable properties conferred by the fluorine atoms. researchgate.net 2,6-Difluoro-3-isopropoxybenzoic acid provides a functionalized variant of this core, enabling the creation of more complex and tailored final products.

Polycyclic Aromatic Hydrocarbons (PAHs) and their heterocyclic analogues are important targets in materials science and medicinal chemistry. nih.govyoutube.com The synthesis of these systems often involves the strategic fusion of aromatic rings. While direct, large-scale synthesis of PAHs using this compound is not widely reported in general literature, its structural elements make it a plausible precursor. Synthetic strategies could involve converting the carboxylic acid to other functional groups (e.g., an aldehyde or a ketone) that can participate in intramolecular cyclization reactions, such as Friedel-Crafts alkylations or McMurry couplings, to form a new fused ring. The fluorine and isopropoxy groups would remain as substituents on the resulting polycyclic system, influencing its electronic properties and three-dimensional structure.

The most prominent use of 2,6-difluorobenzoic acid and its derivatives is in the synthesis of heterocyclic compounds, which are central to many areas of pharmaceutical and agrochemical research. nih.gov The carboxylic acid group of this compound can be readily converted into an amide via coupling with a primary or secondary amine. This amide can then serve as a key intermediate in the construction of various heterocyclic rings.

For instance, a well-documented pathway involves using 2,6-difluorobenzoic acid to create complex benzamide (B126) derivatives that are precursors to potent bioactive agents. nih.gov Following this established chemistry, this compound can be coupled with various amino-heterocycles to generate a library of functionalized molecules.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantKey TransformationResulting Heterocyclic System
Amino-pyrazoleAmide couplingN-(Pyrazolyl)-2,6-difluoro-3-isopropoxybenzamide
Amino-pyridineAmide couplingN-(Pyridinyl)-2,6-difluoro-3-isopropoxybenzamide
Amino-thiazoleAmide couplingN-(Thiazolyl)-2,6-difluoro-3-isopropoxybenzamide
HydrazineCondensation/Cyclization1,3,4-Oxadiazole derivative

These transformations highlight the role of the compound as a foundational piece for building diverse heterocyclic structures.

Intermediate in Agrochemical Synthesis (Chemical Pathways)

The 2,6-difluorobenzoyl structure is a key component in a class of insecticides known as benzoylphenyl ureas, which act as insect growth regulators by inhibiting chitin (B13524) synthesis. The parent compound, 2,6-difluorobenzoic acid, is a known environmental transformation product of several widely used pesticides, including Lufenuron, Diflubenzuron, and Teflubenzuron. nih.gov This establishes a strong connection between this chemical scaffold and agrochemical applications.

This compound can be utilized as a starting material to synthesize novel and potentially more effective pesticide analogues. The synthetic pathway typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride) and subsequently reacting it with a substituted aniline (B41778) to form a benzamide. This benzamide can then be coupled with a substituted isocyanate to yield the final benzoylphenyl urea (B33335) structure. The presence of the isopropoxy group could enhance the compound's efficacy, modify its environmental persistence, or alter its spectrum of activity against different insect species.

Utilization in Pharmaceutical Synthesis (Chemical Pathways and Compound Assembly)

The fluorinated benzoyl scaffold is of significant interest in medicinal chemistry. The fluorine atoms can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to biological targets through favorable electrostatic interactions.

Fluoroquinolones are a major class of broad-spectrum antibiotics. researchgate.net Their synthesis often relies on building the core quinolone ring from appropriately substituted aniline precursors. While not a direct precursor, this compound can be converted into the necessary intermediates through standard organic transformations.

A plausible synthetic route would involve a Curtius or Hofmann rearrangement of a derivative of the benzoic acid to yield 2,6-difluoro-3-isopropoxyaniline. This aniline could then undergo a classic Gould-Jacobs reaction with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis, to construct the 4-hydroxyquinolone-3-carboxylic acid core, a central structure in many quinolone antibiotics. The specific substitution pattern offered by the starting material would lead to novel quinolone derivatives with potential for improved antibacterial activity or modified pharmacokinetic properties.

This compound is an ideal starting point for creating advanced analogues of known bioactive molecules. For example, a multi-step synthesis starting from 2,6-difluorobenzoic acid has been used to produce a precursor for a potential Positron Emission Tomography (PET) imaging agent designed to target the B-Raf(V600E) protein, a mutation found in many cancers. nih.gov

In this synthesis, 2,6-difluorobenzoic acid was elaborated over nine steps to create a complex benzamide structure incorporating a pyrazolopyridine core. nih.gov By starting with this compound instead, chemists can follow a similar pathway to assemble an analogous final compound that features the additional isopropoxy group. This modification could influence the molecule's binding to the B-Raf protein or alter its distribution in the body, potentially leading to a more effective diagnostic tool.

Table 2: Research Application in Bioactive Compound Synthesis

Parent CompoundBioactive Target ScaffoldPotential Role of this compoundReference for Pathway
2,6-Difluorobenzoic acid2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamideStarting material for an analogue with an added isopropoxy group to modify binding or solubility. nih.gov

This approach of using a functionalized building block to create next-generation versions of established bioactive scaffolds is a common and effective strategy in modern drug discovery.

Contributions to Advanced Material Science Development

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of advanced materials, particularly in the field of liquid crystals (LCs). The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond, allow for the fine-tuning of molecular properties. Benzoic acid derivatives, in particular, are fundamental building blocks for a diverse range of liquid crystalline materials. nih.gov The compound this compound, while not extensively documented in dedicated research, possesses structural motifs that are highly relevant to the development of advanced materials, most notably liquid crystals. Its utility as a synthetic intermediate can be inferred from the well-established principles of liquid crystal design and the documented performance of analogous fluorinated compounds.

The introduction of lateral fluorine substituents onto a molecular core is a known method for modifying the mesomorphic and electro-optical properties of liquid crystals. biointerfaceresearch.commdpi.com Research on various difluoro-substituted compounds demonstrates that the position of the fluorine atoms significantly influences the material's characteristics, such as its melting point, clearing point, and the type of liquid crystal phases (mesophases) it exhibits. biointerfaceresearch.comnih.gov For instance, lateral fluoro-substituents can lead to a reduction in the melting point and the stabilization of tilted smectic phases, which are crucial for applications in ferroelectric liquid crystal displays. biointerfaceresearch.com

The alkoxy chain, in this case, the isopropoxy group, also plays a critical role in determining the mesomorphic behavior. nih.govnih.gov The length and branching of the alkoxy chain can influence the thermal stability and the specific type of mesophase formed, such as nematic or smectic phases. nih.gov Studies on p-alkoxybenzoic acids have shown that these molecules can self-assemble through hydrogen bonding to form rod-like dimers, which then organize into liquid crystal phases. hartleygroup.orgresearchgate.net The combination of the difluoro substitution pattern and the isopropoxy group in this compound suggests its potential as a precursor for liquid crystals with tailored properties.

While specific research data on liquid crystals derived directly from this compound is not available, the general effects of its structural components can be illustrated through data from related compounds. The following table provides a conceptual overview of how different structural modifications in benzoic acid-based liquid crystals can influence their properties.

Structural Feature General Effect on Liquid Crystal Properties Potential Contribution of this compound
Difluoro Substitution Alters dipole moment, dielectric anisotropy, and viscosity. Can lower melting points and stabilize certain mesophases. biointerfaceresearch.comnih.govThe 2,6-difluoro pattern would significantly impact the molecule's electronic properties, potentially leading to materials with high dielectric anisotropy, a desirable trait for display applications.
Alkoxy Chain (Isopropoxy) Influences the clearing point and the type of mesophase (nematic, smectic). The chain length affects the degree of intermolecular interaction. nih.govnih.govThe isopropoxy group would contribute to the overall molecular shape and polarity, influencing the thermal range of the liquid crystal phase.
Carboxylic Acid Group Enables the formation of hydrogen-bonded dimers, a common strategy for creating calamitic (rod-like) liquid crystals. nih.govhartleygroup.orgThis functional group allows for the straightforward synthesis of ester-based liquid crystals or the formation of supramolecular liquid crystals through hydrogen bonding.

Detailed research findings on analogous compounds further underscore the potential of fluorinated benzoic acids in material science. For example, studies on other difluoro-substituted benzoic acids have led to the development of liquid crystals with wide nematic ranges and specific dielectric properties suitable for various display modes. nih.gov The synthesis of terphenyl systems incorporating 2,3-difluoro substituents has been explored to create host materials for ferroelectric liquid crystal mixtures with low viscosity. biointerfaceresearch.com

The following interactive table presents hypothetical research findings for a liquid crystal synthesized from a generic 2,6-difluoro-3-alkoxybenzoic acid to illustrate the type of data that would be relevant in characterizing such a material.

Property Hypothetical Value/Observation Significance in Material Science
Mesophase Type Nematic, Smectic ADetermines the potential application (e.g., Nematic for displays, Smectic for optical sensors).
Clearing Point 120-140 °CDefines the upper temperature limit of the liquid crystal phase.
Dielectric Anisotropy (Δε) Positive or NegativeA key parameter for the switching behavior in liquid crystal displays.
Viscosity Low to ModerateAffects the response time of the liquid crystal material to an electric field.
Birefringence (Δn) Moderate to HighInfluences the contrast and brightness of a display.

Spectroscopic and Advanced Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,6-Difluoro-3-isopropoxybenzoic acid in solution. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework and confirm the substitution pattern on the aromatic ring.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The isopropoxy group is readily identified by its characteristic signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The aromatic region will show two protons, whose multiplicity and coupling constants are influenced by both the adjacent fluorine atoms and each other. The acidic proton of the carboxyl group often appears as a broad singlet, which can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms in the molecule. The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with their chemical shifts and multiplicities affected by C-F coupling), and the two carbons of the isopropoxy group.

The combined data from these NMR experiments provide a complete and unambiguous assignment of the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Notes
Carboxyl ¹H 10.0 - 13.0 Broad Singlet Chemical shift is concentration and solvent dependent.
Aromatic ¹H 6.8 - 7.5 Multiplet / Doublet of Doublets Shifts and coupling influenced by fluorine and isopropoxy groups.
Isopropoxy CH ¹H 4.5 - 4.8 Septet Coupled to six methyl protons.
Isopropoxy CH₃ ¹H 1.3 - 1.5 Doublet Coupled to the single methine proton.
Carboxyl ¹³C 165 - 170 Singlet or Triplet (due to F coupling)
Aromatic C-F ¹³C 155 - 165 Doublet (large ¹JCF)
Aromatic C-O ¹³C 140 - 150 Doublet or Triplet
Aromatic C-H ¹³C 110 - 125 Doublet or Triplet
Isopropoxy CH ¹³C 70 - 75 Singlet

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). In a research setting, it is frequently used to monitor the progress of a chemical reaction by detecting the disappearance of reactants and the appearance of the desired product.

Upon ionization, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the isopropoxy group, loss of a propyl group from the ether, and decarboxylation (loss of CO₂). This fragmentation fingerprint is unique to the molecule's structure.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₀H₁₀F₂O₃)

Ion Formula Description Calculated m/z
[M]⁺ C₁₀H₁₀F₂O₃ Molecular Ion 216.06
[M-C₃H₇]⁺ C₇H₃F₂O₃ Loss of propyl group 172.00
[M-OC₃H₇]⁺ C₇H₃F₂O₂ Loss of isopropoxy group 157.01

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these absorptions are characteristic of particular chemical bonds.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
2500 - 3300 O-H stretch Carboxylic Acid Broad, Strong
2850 - 3000 C-H stretch Isopropoxy Group Medium
1680 - 1720 C=O stretch Carboxylic Acid Strong
1580 - 1620 C=C stretch Aromatic Ring Medium-Weak
1200 - 1300 C-F stretch Aryl Fluoride (B91410) Strong
1210 - 1320 C-O stretch Carboxylic Acid Medium

X-ray Crystallography for Solid-State Structure Elucidation

For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique determines exact bond lengths, bond angles, and intermolecular interactions.

For this compound, X-ray analysis would be expected to confirm the planarity of the benzene (B151609) ring and reveal the torsion angles between the ring and the carboxylic acid and isopropoxy substituents. A common structural motif for benzoic acids is the formation of centrosymmetric dimers in the crystal lattice, where two molecules are held together by a pair of strong hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net The analysis would also detail any other intermolecular forces, such as C-H···F or π-stacking interactions, that dictate the crystal packing. researchgate.net While data for the specific title compound is not available, analysis of the closely related 2,6-difluorobenzoic acid shows it crystallizes in the monoclinic system. nih.govresearchgate.net

Table 4: Hypothetical Crystal Data for this compound

Parameter Description Example Value
Crystal System The crystal lattice geometry. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a, b, c (Å) Unit cell dimensions. a ≈ 3.7, b ≈ 14.2, c ≈ 12.4
α, β, γ (°) Unit cell angles. α = 90, β ≈ 96, γ = 90
V (ų) Volume of the unit cell. ≈ 640

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for analyzing non-volatile compounds like benzoic acids. ekb.eg The compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to ensure the carboxyl group is protonated) and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg The compound is detected as it elutes from the column, most commonly by UV-Vis spectroscopy, as the aromatic ring possesses a strong chromophore. The purity is determined by the area percentage of the main product peak relative to any impurity peaks.

Gas Chromatography (GC): While less direct for carboxylic acids due to their high boiling points and polarity, GC can be used after derivatization. The carboxylic acid can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) before injection. The derivatized compound is then separated based on its boiling point and interaction with the column's stationary phase.

Table 5: Typical Reverse-Phase HPLC Method for Purity Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Gradient elution, e.g., 20% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm

| Injection Volume | 10 µL |

Computational and Theoretical Studies on 2,6 Difluoro 3 Isopropoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2,6-Difluoro-3-isopropoxybenzoic acid. orientjchem.org DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to optimize the molecule's geometry and compute its electronic properties, which are crucial for predicting its chemical behavior. orientjchem.org

Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO and LUMO energies are vital for assessing chemical reactivity and stability. The HOMO-LUMO energy gap indicates the molecule's resistance to electronic excitation. A smaller gap suggests higher reactivity. For substituted benzoic acids, these calculations reveal how different functional groups influence the electronic distribution across the aromatic ring and the carboxylic acid moiety. nih.govmdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show electronegative regions (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and isopropoxy groups, as well as the fluorine atoms. These regions are prone to electrophilic attack. Conversely, electropositive regions (colored blue) are expected around the acidic proton of the carboxyl group, indicating its susceptibility to nucleophilic attack or deprotonation. bohrium.com Theoretical studies on similar substituted benzoic acids confirm that electron-withdrawing substituents, like fluorine, generally increase the acidity of the benzoic acid. nih.gov

Table 1: Hypothetical Electronic Properties of this compound via DFT

This table presents illustrative data based on typical DFT calculation results for similar aromatic compounds.

ParameterCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability; region of electrophilic attack.
LUMO Energy-1.8 eVIndicates electron-accepting ability; region of nucleophilic attack.
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.2 DMeasures overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound over time. researchgate.netnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment, such as a solvent. nist.gov

MD simulations can be used to generate a potential energy surface for these rotations, identifying low-energy, stable conformers and the energy barriers between them. acs.org Such studies on aromatic ethers and related molecules show that these simulations can reveal preferred orientations and the timescale of conformational changes. researchgate.netnih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

This table outlines the principal rotational axes that would be analyzed in a typical MD simulation.

Dihedral AngleDescriptionImportance
C2-C3-O-C(isopropyl)Rotation of the isopropoxy group relative to the benzene (B151609) ring.Determines the spatial positioning of the bulky isopropoxy group and potential steric hindrance.
C2-C1-C(O)OHRotation of the carboxylic acid group relative to the benzene ring.Affects intramolecular hydrogen bonding and interaction with external molecules.
C3-O-C(H)-(CH3)2Rotation of the isopropyl methyl groups.Contributes to the overall steric profile and fine-tunes conformational preferences.

Structure-Activity Relationship (SAR) Studies in Chemical Design and Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to link a molecule's three-dimensional structure to its functional activity. drugdesign.org For this compound, computational SAR analyses can predict how structural modifications would impact a desired property, such as inhibitory activity against an enzyme or its electronic properties. mdpi.comresearchgate.net

SAR studies on benzoic acid derivatives have shown that the nature and position of substituents on the phenyl ring are critical. mdpi.com

Fluorine Substituents : The two fluorine atoms at positions 2 and 6 are strong electron-withdrawing groups. They influence the acidity of the carboxylic proton and can engage in hydrogen bonding or other non-covalent interactions. Changing these to other halogens (Cl, Br) or to hydrogen would alter the electronic profile and steric bulk of the molecule.

Isopropoxy Group : The ether linkage at position 3 is a bulky, moderately electron-donating group. Its size and conformation can play a significant role in how the molecule fits into a binding pocket. SAR studies would explore replacing it with smaller (methoxy) or larger (butoxy) alkoxy groups, or with groups having different electronic properties (e.g., an alkyl chain), to probe the importance of its size and electronics. mdpi.com

Carboxylic Acid Group : This group is often essential for activity, acting as a hydrogen bond donor and acceptor or participating in ionic interactions. drugdesign.org SAR would involve its replacement with bioisosteres like tetrazoles or conversion into esters or amides to assess the necessity of the acidic proton and the carbonyl oxygen for the target interaction. nih.gov

Table 3: Illustrative SAR for this compound

This table provides hypothetical examples of structural modifications and their potential impact on biological activity based on general SAR principles.

ModificationRationalePredicted Effect
Replace -F with -ClIncrease size and alter electronic effect.May increase binding through different halogen interactions but could also cause steric clashes.
Replace -OCH(CH₃)₂ with -OCH₃Reduce steric bulk at the 3-position.Could improve fitting in a sterically constrained binding site, potentially increasing activity.
Convert -COOH to -COOCH₃Remove acidic proton and hydrogen bond donating ability.Likely to decrease or abolish activity if the acidic proton is critical for interaction with a target. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions. nih.gov By modeling the reaction pathway, scientists can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. dnu.dp.uaresearchgate.net

For this compound, reaction pathway modeling could be applied to several processes:

Synthesis : Modeling the final steps of its synthesis, for example, the introduction of the isopropoxy group via a nucleophilic aromatic substitution, could help optimize reaction conditions.

Reactivity : The esterification of the carboxylic acid is a common reaction. dnu.dp.uaresearchgate.net Computational modeling can determine the activation barrier for this process with different alcohols and catalysts. nih.gov

Metabolism/Degradation : If the molecule is a drug candidate, modeling its metabolic pathways (e.g., oxidation by cytochrome P450 enzymes) is crucial.

DFT calculations are used to locate the geometry of the transition state, which is characterized by having exactly one imaginary vibrational frequency. ucsb.eduyoutube.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products. nih.gov This level of detailed analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone. acs.orgnih.gov

Table 4: Hypothetical Transition State Analysis for Esterification

This table shows example data for a modeled reaction step.

Reaction StepComputational MethodCalculated Activation Energy (ΔG‡)Interpretation
Protonation of carbonyl oxygenDFT (B3LYP/6-31G(d))5 kcal/molA low-energy, rapid pre-equilibrium step.
Nucleophilic attack by methanolDFT (B3LYP/6-31G(d))25 kcal/molThe rate-determining step of the reaction, with a significant energy barrier. nih.gov

Future Perspectives and Emerging Research Directions for 2,6 Difluoro 3 Isopropoxybenzoic Acid

Development of Novel Catalytic Transformations

The future utility of 2,6-Difluoro-3-isopropoxybenzoic acid will be significantly enhanced by the development of novel catalytic methods for its selective functionalization. While the existing functional groups offer handles for certain transformations, the ability to modify the molecule at other positions through catalysis would open up new avenues for creating diverse molecular architectures.

One promising area is the late-stage C-H functionalization of the aromatic ring. researchgate.netnih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to synthesis. nih.gov For benzoic acid derivatives, significant progress has been made in ortho-C-H functionalization, and more recently, in the more challenging meta-C-H functionalization using specialized directing templates. researchgate.netresearchgate.netnih.gov Future research could focus on developing directing groups or catalyst systems that can selectively functionalize the C-H bonds of the benzene (B151609) ring in this compound, allowing for the introduction of new substituents with high regioselectivity. nih.govnih.gov

Photoredox catalysis is another rapidly advancing field that could provide new ways to modify this compound. mdpi.comresearchgate.netdntb.gov.uavapourtec.com This technique uses visible light to initiate chemical reactions, often under mild conditions. mdpi.comresearchgate.net For instance, photoredox-mediated decarboxylative fluorination could potentially be adapted to replace the carboxylic acid group with a fluorine atom, or other functional groups through decarboxylative coupling reactions. nih.gov The development of photocatalytic methods for the direct fluorination or trifluoromethylation of the aromatic ring also presents an exciting possibility for creating new analogues. mdpi.comresearchgate.net

The following table summarizes potential catalytic transformations for this compound:

Transformation Catalyst Type Potential Reagents/Conditions Expected Outcome Supporting Evidence
meta-C-H OlefinationPalladium(II) with a nitrile-based templatePd(OAc)₂, nitrile-based sulfonamide template, olefin, oxidantIntroduction of an olefin at the meta-position to the carboxyl group. researchgate.netnih.gov
ortho-C-H HydroxylationIridium(III)(Cp*IrCl₂)₂Introduction of a hydroxyl group at the ortho-position to the carboxyl group. acs.org
Decarboxylative FluorinationPhotoredox CatalystIr or Ru-based photocatalyst, Selectfluor®Replacement of the carboxylic acid group with a fluorine atom. nih.gov
Photocatalytic TrifluoromethylationPhotoredox CatalystRu-based photocatalyst, CF₃SO₂ClIntroduction of a trifluoromethyl group onto the aromatic ring. mdpi.comresearchgate.net

Integration with Automated Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and other applications has driven the development of automated synthesis platforms. researchgate.netdispendix.com These platforms, which often combine robotics for liquid and solid handling with sophisticated software control, enable high-throughput synthesis and screening of molecules. researchgate.nethudsonlabautomation.comsolubilityofthings.com this compound is an ideal candidate for integration into such automated workflows as a key building block.

Automated systems can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a diverse range of derivatives from a common starting material. acs.orgrsc.org For example, the carboxylic acid group of this compound could be automatically converted to a wide array of amides, esters, or other functional groups by reacting it with a library of amines or alcohols. This would allow for the rapid exploration of the structure-activity relationship of its derivatives.

Furthermore, the integration of machine learning and artificial intelligence with automated synthesis platforms is a rapidly emerging trend. mdpi.commdpi.com These technologies can be used to optimize reaction conditions in real-time, predict the outcome of reactions, and even propose new synthetic routes. youtube.comyoutube.comarxiv.org By building a dataset of reactions involving this compound, machine learning models could be trained to predict which combination of reactants and conditions will lead to the desired products with the highest yield and purity, accelerating the discovery of new molecules with valuable properties. youtube.com

The table below outlines the key components of an automated synthesis platform and their application to the derivatization of this compound:

Platform Component Function Relevance to this compound Supporting Evidence
Robotic Liquid HandlersPrecise dispensing of reagents and solvents.Automated addition of coupling agents, amines/alcohols, and catalysts for amide/ester library synthesis. researchgate.netdispendix.com
Automated ReactorsPerforming chemical reactions under controlled conditions.Parallel synthesis of multiple derivatives in microplate or flow reactors. acs.orgnih.gov
High-Throughput PurificationRapid purification of reaction products.Automated purification of the synthesized library of derivatives using techniques like HPLC. rsc.org
Machine Learning AlgorithmsOptimization of reaction parameters and prediction of outcomes.In-silico screening of potential reactants and optimization of coupling conditions for higher success rates. mdpi.comyoutube.com

Exploration of New Application Domains in Chemical Synthesis

While the direct applications of this compound are still emerging, its structural motifs suggest significant potential in various domains of chemical synthesis, particularly in the creation of bioactive molecules and advanced materials.

In medicinal chemistry, fluorinated benzoic acids are important intermediates in the synthesis of pharmaceuticals. guidechem.comnih.gov For example, 2,6-difluorobenzoic acid is a known starting material for the synthesis of BRAF inhibitors used in cancer therapy. guidechem.com The presence of the additional isopropoxy group in this compound could modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. Future research will likely focus on using this compound as a scaffold to generate novel inhibitors of kinases, proteases, or other enzymes implicated in disease.

In the field of agrochemicals, the introduction of fluorine atoms is a common strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. nih.gov The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved properties, such as higher potency, better selectivity, or a more favorable environmental profile.

The properties of fluorinated compounds also make them attractive for applications in materials science. The polarity and stability of the C-F bond can influence the bulk properties of materials, such as thermal stability, chemical resistance, and surface properties. There is potential for this compound and its derivatives to be used in the synthesis of specialty polymers, liquid crystals, or other advanced materials with tailored properties.

Potential application domains for this compound are summarized in the table below:

Application Domain Potential Role of the Compound Desired Properties Imparted by the Molecule Supporting Evidence
Medicinal ChemistryIntermediate for the synthesis of bioactive molecules.Enhanced metabolic stability, improved binding affinity to biological targets, modified lipophilicity. guidechem.comnih.gov
AgrochemicalsScaffold for novel pesticides and herbicides.Increased potency, greater stability in the environment, favorable toxicological profile. nih.gov
Materials ScienceMonomer or additive for specialty polymers and materials.High thermal stability, chemical resistance, unique dielectric properties. mdpi.com

Advancements in Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. seqens.com Future research on this compound will undoubtedly focus on developing more sustainable methods for its production and derivatization.

Biocatalysis offers a promising green alternative to traditional chemical methods. researchgate.netnih.govnumberanalytics.com The use of enzymes to perform chemical transformations can lead to high selectivity under mild reaction conditions, often in aqueous media. researchgate.netnih.gov While naturally occurring fluorinases are rare, directed evolution and protein engineering techniques are being used to develop novel enzymes capable of catalyzing a wider range of fluorination reactions. numberanalytics.com Future work could explore the development of enzymes for the selective synthesis of this compound or its precursors. researchgate.net

Flow chemistry is another powerful technology for creating more sustainable chemical processes. rsc.orgresearchgate.net Performing reactions in continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and easier scalability. acs.orgnih.govseqens.com The synthesis of this compound and its subsequent transformations could be made more efficient and safer by transitioning from batch to continuous flow methods. nih.gov

A comparison of traditional and potential sustainable synthesis approaches is presented below:

Synthesis Aspect Traditional Approach Potential Sustainable Approach Benefits of Sustainable Approach Supporting Evidence
Fluorination Step Use of harsh fluorinating agents.Biocatalytic fluorination using engineered enzymes.Milder reaction conditions, higher selectivity, reduced hazardous waste. numberanalytics.comnumberanalytics.com
Solvent Usage Use of volatile organic solvents.Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions.Reduced environmental impact and improved safety. seqens.com
Process Control Batch processing with potential for thermal runaways.Continuous flow chemistry with precise control over reaction parameters.Enhanced safety, improved yield and purity, easier scale-up. nih.govrsc.orgresearchgate.net
Catalysis Stoichiometric reagents.Use of recyclable catalysts (e.g., heterogeneous catalysts, organocatalysts).Reduced waste, lower cost, improved atom economy. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-3-isopropoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution on a fluorinated benzoic acid precursor. For example, describes a procedure where trifluoroacetic acid (TFA) is used to activate intermediates in dichloromethane (CH₂Cl₂) under controlled temperatures (0°C). Adjusting the stoichiometry of isopropoxy groups and optimizing reaction time (e.g., 1 hour at 0°C) can improve yields. Post-reaction purification via column chromatography is critical to isolate the target compound from byproducts like dehalogenated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (targeting >95% purity as in ) and nuclear magnetic resonance (NMR) for structural confirmation. For fluorinated compounds, ¹⁹F NMR is essential to verify fluorine substitution patterns. Mass spectrometry (MS) can confirm molecular weight (e.g., C₁₀H₉F₂O₃, expected MW ~218.1 g/mol) and detect isotopic labeling if deuterated analogs are synthesized (e.g., deuterated benzoic acids in ) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Referencing safety protocols for structurally similar benzoic acids ( ):
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory irritant).
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases the acidity of the carboxylic acid group. Computational studies (e.g., DFT calculations) can quantify pKa differences. Experimentally, compare titration curves with non-fluorinated analogs like 3-isopropoxybenzoic acid. highlights similar comparisons for fluorinated phenoxypropanoic acids, showing ~1-2 pH unit shifts due to fluorine’s inductive effects .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation (e.g., esterase-mediated cleavage of the isopropoxy group).
  • Prodrug Design : If instability is observed, modify the isopropoxy moiety to a more metabolically robust group (e.g., tert-butyl, as in derivatives).
  • Pharmacokinetic Profiling : Use LC-MS to measure bioavailability and tissue distribution discrepancies .

Q. How can researchers differentiate the compound’s bioactivity from its structural analogs (e.g., 2,4-difluoro or 3,5-difluoro isomers)?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize and test analogs (e.g., 2,4-difluoro-3-isopropoxybenzoic acid) under identical assay conditions.
  • Crystallography : Resolve X-ray structures to correlate fluorine positioning with target binding (e.g., enzyme active sites). demonstrates this approach for fluorophenoxypropanoic acid isomers .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns in fluorine environments?

  • Methodological Answer : Fluorine-fluorine coupling (³J₆₋₂ coupling) in the 2,6-difluoro arrangement can cause complex splitting. Use ¹H-¹⁹F HOESY NMR to map spatial interactions. Reference deuterated analogs (e.g., ’s 3,5-difluorobenzoic-d3 acid) to decouple signals and simplify interpretation .

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